molecular formula C32H20N2O6 B2854882 N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE CAS No. 96467-27-5

N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE

Cat. No.: B2854882
CAS No.: 96467-27-5
M. Wt: 528.52
InChI Key: WQWRPZSXWFDADS-UHFFFAOYSA-N
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Description

N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE is a complex organic compound characterized by its anthracene-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE typically involves the reaction of anthracene derivatives with acetamide under specific conditions. One common method includes the acylation of anthracene derivatives followed by oxidation to introduce the dioxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene compounds .

Scientific Research Applications

N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various anthracene-based compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications . Additionally, the compound’s ability to generate reactive oxygen species contributes to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-9,10-dioxoanthracen-1-yl)acetamide: Shares a similar anthracene-based structure but with an amino group instead of an acetamido group.

    N-(3-chloro-9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide: Contains a chloro group, which alters its chemical properties and reactivity.

Uniqueness

N-{4'-ACETAMIDO-9,9',10,10'-TETRAOXO-9H,9'H,10H,10'H-[1,1'-BIANTHRACEN]-4-YL}ACETAMIDE is unique due to its dual acetamido and dioxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-17(25-27(23)31(39)21-9-5-3-7-19(21)29(25)37)18-12-14-24(34-16(2)36)28-26(18)30(38)20-8-4-6-10-22(20)32(28)40/h3-14H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRPZSXWFDADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)C3=C4C(=C(C=C3)NC(=O)C)C(=O)C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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